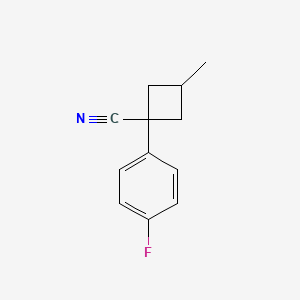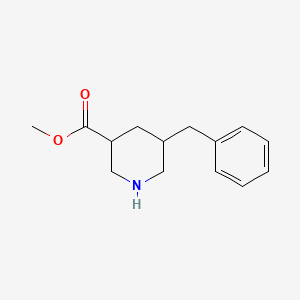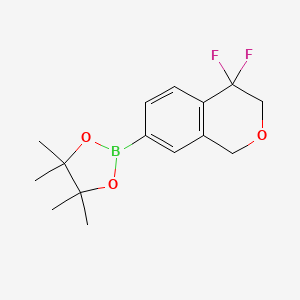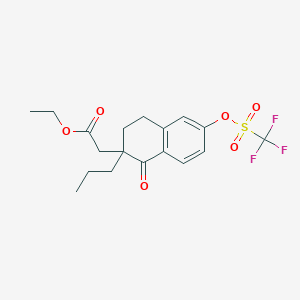
2-(2-Cyclopropylphenyl)pyrrolidine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2-cyclopropylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride typically involves the reaction of 2-cyclopropylbenzaldehyde with pyrrolidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the cyclopropyl group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: The compound may be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the cyclopropylphenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Cyclopropylbenzene: A compound featuring a cyclopropyl group attached to a benzene ring, used in various organic synthesis applications.
Pyrrolidine-2,5-dione: A versatile scaffold in drug discovery with applications similar to those of 2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride.
Uniqueness
2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride is unique due to the combination of the pyrrolidine ring and the cyclopropylphenyl group, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H18ClN |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
2-(2-cyclopropylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-5-12(13-6-3-9-14-13)11(4-1)10-7-8-10;/h1-2,4-5,10,13-14H,3,6-9H2;1H |
Clave InChI |
OBGSFHNTUKAHIA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CC=CC=C2C3CC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


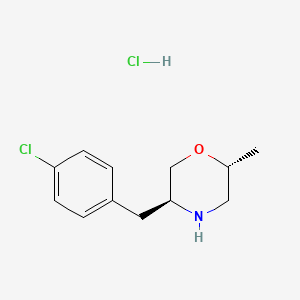
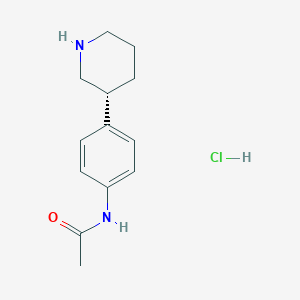
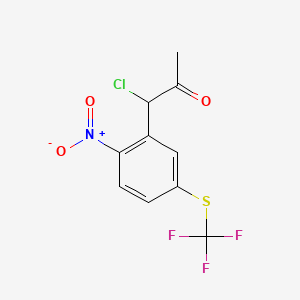
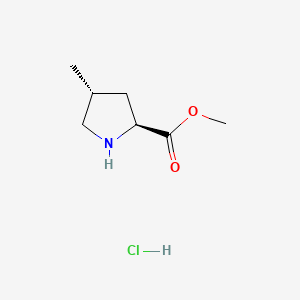

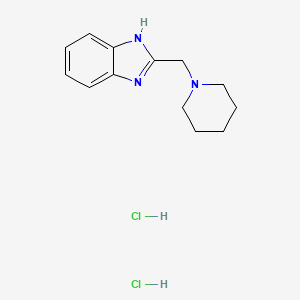
![5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid](/img/structure/B14034188.png)
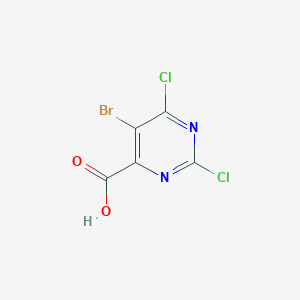
![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)
